molecular formula C8H17NO3 B6172870 (2S)-4-amino-2-(tert-butoxy)butanoic acid CAS No. 916892-27-8

(2S)-4-amino-2-(tert-butoxy)butanoic acid

Cat. No.: B6172870
CAS No.: 916892-27-8
M. Wt: 175.2
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Description

(2S)-4-Amino-2-(tert-butoxy)butanoic acid: is a chiral amino acid derivative characterized by the presence of a tert-butoxy group attached to the second carbon atom and an amino group at the fourth carbon atom

Synthetic Routes and Reaction Conditions:

  • Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (2S)-enantiomer.

  • Chemical Synthesis: The compound can be synthesized through the reaction of tert-butyl alcohol with a suitable precursor containing the amino and carboxylic acid functionalities. This typically involves a series of steps including protection, deprotection, and functional group transformations.

Industrial Production Methods:

  • Batch Processing: In an industrial setting, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pH, and reaction time is maintained.

  • Continuous Flow Chemistry: Advanced methods may employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

(2S)-4-Amino-2-(tert-butoxy)butanoic acid: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution Reactions: The tert-butoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like halides or alkoxides under appropriate conditions.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Alcohols: Resulting from the reduction of the carboxylic acid group.

  • Substituted Derivatives: Resulting from nucleophilic substitution at the tert-butoxy group.

Scientific Research Applications

(2S)-4-Amino-2-(tert-butoxy)butanoic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It is used in the study of enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

(2S)-4-Amino-2-(tert-butoxy)butanoic acid: is compared with similar compounds such as (2S)-4-amino-2-methoxybutanoic acid and (2S)-4-amino-2-ethoxybutanoic acid :

  • Uniqueness: The presence of the tert-butoxy group provides steric hindrance and unique reactivity compared to smaller alkyl groups like methoxy and ethoxy.

Comparison with Similar Compounds

  • (2S)-4-amino-2-methoxybutanoic acid

  • (2S)-4-amino-2-ethoxybutanoic acid

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Properties

CAS No.

916892-27-8

Molecular Formula

C8H17NO3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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